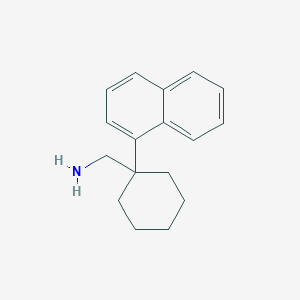
(1-(Naphthalen-1-yl)cyclohexyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Naphthalen-1-yl)cyclohexyl)methanamine, commonly known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. MXE is a derivative of ketamine and has been reported to have similar effects to ketamine, including analgesia, anesthesia, and sedation. MXE was first synthesized in 2010 and has since gained popularity as a recreational drug. However, recent studies have shown that MXE has potential therapeutic uses in scientific research.
作用機序
(1-(Naphthalen-1-yl)cyclohexyl)methanamine acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, learning, and memory. (1-(Naphthalen-1-yl)cyclohexyl)methanamine binds to the receptor and blocks the transmission of pain signals, resulting in analgesia. (1-(Naphthalen-1-yl)cyclohexyl)methanamine also affects the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation.
Biochemical and physiological effects:
(1-(Naphthalen-1-yl)cyclohexyl)methanamine has been shown to induce dissociative effects, including altered perception, distorted thinking, and loss of motor coordination. (1-(Naphthalen-1-yl)cyclohexyl)methanamine also has sedative effects, causing drowsiness and reduced activity. Additionally, (1-(Naphthalen-1-yl)cyclohexyl)methanamine has been shown to increase heart rate and blood pressure, which can be dangerous in high doses.
実験室実験の利点と制限
(1-(Naphthalen-1-yl)cyclohexyl)methanamine has advantages in scientific research due to its potential therapeutic effects and ability to induce dissociative states in animal models. However, (1-(Naphthalen-1-yl)cyclohexyl)methanamine has limitations as a research tool due to its potential for abuse and lack of standardized dosing protocols. (1-(Naphthalen-1-yl)cyclohexyl)methanamine is also not approved for human use, limiting its potential therapeutic applications.
将来の方向性
Future research on (1-(Naphthalen-1-yl)cyclohexyl)methanamine could focus on its potential therapeutic uses in treating pain, depression, and anxiety. Additionally, further studies could investigate the effects of (1-(Naphthalen-1-yl)cyclohexyl)methanamine on the brain and its potential for abuse. Research on (1-(Naphthalen-1-yl)cyclohexyl)methanamine could also explore the development of standardized dosing protocols and potential clinical applications.
合成法
(1-(Naphthalen-1-yl)cyclohexyl)methanamine can be synthesized through a multistep process, starting with the reaction of 3-methoxyphenylacetonitrile with cyclohexylmagnesium bromide to form 1-(3-methoxyphenyl)cyclohexanol. This intermediate is then converted to the corresponding tosylate, which is reacted with sodium cyanoborohydride to form the desired product, (1-(Naphthalen-1-yl)cyclohexyl)methanamine.
科学的研究の応用
(1-(Naphthalen-1-yl)cyclohexyl)methanamine has been used in scientific research for its potential therapeutic effects. Studies have shown that (1-(Naphthalen-1-yl)cyclohexyl)methanamine has analgesic properties, making it a potential alternative to traditional pain medications. (1-(Naphthalen-1-yl)cyclohexyl)methanamine has also been studied for its potential use in treating depression and anxiety. Additionally, (1-(Naphthalen-1-yl)cyclohexyl)methanamine has been used in animal models to study the effects of dissociative drugs on the brain.
特性
製品名 |
(1-(Naphthalen-1-yl)cyclohexyl)methanamine |
|---|---|
分子式 |
C17H21N |
分子量 |
239.35 g/mol |
IUPAC名 |
(1-naphthalen-1-ylcyclohexyl)methanamine |
InChI |
InChI=1S/C17H21N/c18-13-17(11-4-1-5-12-17)16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10H,1,4-5,11-13,18H2 |
InChIキー |
XWHBDOLRNWCIGO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CN)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
C1CCC(CC1)(CN)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B256140.png)
![1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B256145.png)

![N-cyclopentyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B256149.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B256150.png)
![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)

![methyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256164.png)
![4-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B256165.png)
![Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B256166.png)



![2-Isobutyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B256173.png)